molecular formula C23H14ClN3O7S2 B11671260 (5E)-3-(3-chlorophenyl)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(3-chlorophenyl)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11671260
M. Wt: 544.0 g/mol
InChI Key: AOOARJNXEBDMKS-UFFVCSGVSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a dinitrophenoxy-methoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with 2,4-dinitrophenol to form an intermediate, which is then reacted with 3-methoxybenzaldehyde and thiosemicarbazide under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-chlorophenyl)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and dinitrophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, (5E)-3-(3-chlorophenyl)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for drug development.

Properties

Molecular Formula

C23H14ClN3O7S2

Molecular Weight

544.0 g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H14ClN3O7S2/c1-33-20-9-13(10-21-22(28)25(23(35)36-21)15-4-2-3-14(24)11-15)5-7-19(20)34-18-8-6-16(26(29)30)12-17(18)27(31)32/h2-12H,1H3/b21-10+

InChI Key

AOOARJNXEBDMKS-UFFVCSGVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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